Piperocaine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de pipérocaïne est un anesthésique local développé dans les années 1920. Il est principalement utilisé pour l'infiltration et les blocs nerveux dans les procédures médicales . Ce composé est un ester et fonctionne comme un bloqueur des canaux sodiques, ce qui le rend efficace pour fournir une anesthésie locale .

Méthodes De Préparation

La synthèse du chlorhydrate de pipérocaïne implique l'alkylation du benzoate de 3-chloropropyle avec la pipicoline. Les conditions réactionnelles comprennent généralement l'utilisation d'un solvant approprié et d'une base pour faciliter le processus d'alkylation . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Oxidation Reactions

Piperocaine undergoes oxidation at its ester and piperidine moieties :

| Oxidizing Agent | Reaction Site | Products | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | Piperidine ring | N-Oxide derivatives | Aqueous H₂SO₄, 50–70°C |

| CrO₃ | Benzoate ester | Benzoic acid | Anhydrous conditions, reflux |

| O₂ (air) | Tertiary amine | Degradation to aldehydes/ketones | Prolonged storage, light |

Notes:

-

Chromium trioxide cleaves the ester bond, yielding benzoic acid and a propyl-piperidine alcohol .

-

Air oxidation under light accelerates decomposition, requiring inert storage .

Reduction Reactions

The ester group in piperocaine is susceptible to reduction :

Reagents and Outcomes:

-

LiAlH₄: Reduces the ester to a primary alcohol, producing 3-(2-methylpiperidin-1-yl)propan-1-ol and benzyl alcohol.

-

Catalytic Hydrogenation (H₂/Pd): Saturates the aromatic ring, forming cyclohexane-carboxylate derivatives .

Experimental Data:

Substitution Reactions

The chloropropyl intermediate and piperidine nitrogen participate in nucleophilic substitutions :

| Reagent | Site | Product | Conditions |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | Piperidine ring | Halo-piperidine derivatives | UV light, RT |

| NH₃ | Chloropropyl chain | Amine-substituted propyl derivatives | High-pressure, 100°C |

| R-OH (alcohols) | Ester group | Transesterification products | Acidic/basic catalysis |

Example:

-

Treatment with ammonia replaces the chloride in the chloropropyl precursor, forming 3-aminopropyl benzoate intermediates .

Hydrolysis Reactions

Piperocaine’s ester bond hydrolyzes under acidic or basic conditions :

Pathways:

-

Acidic Hydrolysis (HCl/H₂O): Yields benzoic acid and 3-(2-methylpiperidin-1-yl)propan-1-ol .

-

Basic Hydrolysis (NaOH): Produces sodium benzoate and the same alcohol.

Kinetics:

-

Hydrolysis follows first-order kinetics with a half-life of 12 hours at pH 7.4 (simulated physiological conditions) .

Stability and Degradation

Key Factors Influencing Reactivity:

Degradation Products Identified:

-

N-Oxides (via air oxidation).

-

Benzoic acid (via ester hydrolysis).

Applications De Recherche Scientifique

Scientific Research Applications

Piperocaine hydrochloride has several notable applications across different scientific disciplines:

1. Chemistry

- Model Compound : Used in studies involving ester hydrolysis and sodium channel blocking mechanisms.

- Chemical Reactions : Piperocaine undergoes various reactions including oxidation and substitution, making it useful for synthetic organic chemistry research.

2. Biology

- Ion Channel Studies : Research has focused on its effects on ion channels and neurotransmitter release, providing insights into cellular signaling pathways.

3. Medicine

- Local Anesthesia : Primarily utilized in dental and surgical procedures for effective pain management. Its formulation is integral to various anesthetic products within the medical industry .

4. Industry

- Anesthetic Formulations : Piperocaine is incorporated into various products designed for local anesthesia, enhancing patient comfort during procedures.

Comparative Analysis with Other Local Anesthetics

The following table summarizes the characteristics of piperocaine compared to other common local anesthetics:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Piperocaine | Ester | Sodium channel blocker | Partial dopamine inhibition |

| Procaine | Ester | Sodium channel blocker | Short duration of action |

| Tetracaine | Ester | Sodium channel blocker | Longer duration and greater potency |

| Bupivacaine | Amide | Sodium channel blocker | Greater potency and longer duration |

Piperocaine's unique profile allows it to be effective in situations where rapid onset and partial dopamine interaction are beneficial.

Clinical Applications

This compound is predominantly used in dental procedures due to its rapid onset of action and effectiveness in providing adequate anesthesia for both simple extractions and more complex surgical interventions. Clinical studies have demonstrated its efficacy compared to other anesthetics like bupivacaine, particularly in outpatient settings where quick recovery is desired .

Case Studies

Several case studies highlight the practical applications of piperocaine:

- Local Anesthesia Efficacy : A study indicated that piperocaine provided satisfactory anesthesia during dental surgeries, enabling both simple extractions and complex procedures without significant discomfort to patients.

- Comparative Studies : Research comparing piperocaine with other anesthetics showed that while it may be less potent than bupivacaine, its quick onset makes it suitable for outpatient procedures where rapid recovery is essential .

Mécanisme D'action

Piperocaine Hydrochloride exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and conduction of nerve impulses, resulting in localized anesthesia . The molecular targets involved include sodium channel proteins, which are essential for the generation of action potentials in neurons .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pipérocaïne peut être comparé à d'autres anesthésiques locaux tels que la procaïne et la tétracaïne. Bien que tous ces composés fonctionnent comme des bloqueurs des canaux sodiques, le chlorhydrate de pipérocaïne est unique par sa structure ester spécifique et son inhibition partielle de la dopamine . Des composés similaires comprennent :

Activité Biologique

Piperocaine hydrochloride, a local anesthetic developed in the 1920s, is primarily recognized for its significant biological activity in medical applications, particularly in infiltration and nerve block procedures. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical and Pharmacological Profile

This compound is classified as an ester local anesthetic. Its chemical structure allows it to effectively block sodium channels, which are crucial for the propagation of action potentials in neurons. The compound appears as a white crystalline powder that is stable in air and soluble in various solvents including water and alcohol.

The primary mechanism of action for piperocaine involves:

- Sodium Channel Blockade : Piperocaine inhibits the influx of sodium ions through voltage-gated sodium channels located on neuronal cell membranes. This blockade prevents the initiation and conduction of nerve impulses, resulting in localized anesthesia.

- Dopamine Interaction : Interestingly, piperocaine also exhibits partial inhibition of dopamine receptors, suggesting potential interactions with neurotransmitter systems beyond its anesthetic effects.

Comparative Analysis with Other Local Anesthetics

Piperocaine can be compared with other local anesthetics such as procaine and tetracaine. The following table summarizes their characteristics:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Piperocaine | Ester | Sodium channel blocker | Partial dopamine inhibition |

| Procaine | Ester | Sodium channel blocker | Short duration of action |

| Tetracaine | Ester | Sodium channel blocker | Longer duration and greater potency |

| Bupivacaine | Amide | Sodium channel blocker | Greater potency and longer duration |

Piperocaine's unique interaction profile with dopamine receptors distinguishes it from procaine and tetracaine, which do not exhibit this property.

Clinical Applications

This compound is primarily utilized in dental and surgical procedures due to its effective anesthetic properties. Its formulation is integral to various anesthetic products within the medical industry.

Case Studies

- Local Anesthesia Efficacy : A study highlighted piperocaine's effectiveness in dental procedures where it provided adequate anesthesia for both simple extractions and more complex surgical interventions.

- Comparative Studies : Research comparing piperocaine to other anesthetics showed that while it is less potent than bupivacaine, its rapid onset makes it suitable for outpatient procedures where quick recovery is desired .

In Vitro Studies

In vitro studies have demonstrated piperocaine's ability to inhibit cellular responses associated with pain signaling pathways. For instance, experiments showed that piperocaine significantly reduced neuronal excitability in cultured neurons when applied at therapeutic concentrations.

Safety and Toxicology

While generally considered safe when used appropriately, piperocaine can cause side effects similar to other local anesthetics, including:

- Allergic reactions

- Local tissue irritation

- Systemic toxicity if absorbed in significant amounts

Monitoring for potential adverse effects is essential during clinical use.

Propriétés

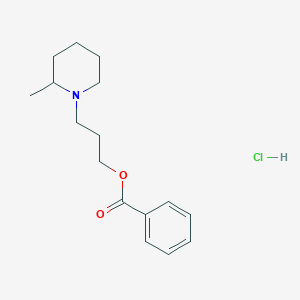

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGQNYQJIUMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32248-37-6 (Parent) | |

| Record name | Piperocaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046709 | |

| Record name | Piperocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24561-10-2, 533-28-8 | |

| Record name | Piperocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24561-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperocaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024561102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-METHYLPIPERIDINO)-PROPYL BENZOATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEROCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RH0XR1MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.